4-(2-Bromophenyl)pyrrolidin-2-one
Overview
Description
4-(2-Bromophenyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the pyrrolidinone structure. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.
Mechanism of Action
Target of Action
The compound belongs to the class of pyrrolidin-2-ones, which are known to interact with various biological targets .
Mode of Action
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
Pyrrolidin-2-ones are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing the pyrrolidin-2-one moiety have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 4-(2-Bromophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-(2-bromophenyl)acrylamide under specific reaction conditions. This process typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve more scalable and efficient processes, such as microwave-assisted organic synthesis (MAOS). This technique has been shown to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
4-(2-Bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Bromophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structural features make it a valuable tool in the study of biological systems and the development of bioactive molecules.
Comparison with Similar Compounds
4-(2-Bromophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound without the bromine substitution.
4-(2-Chlorophenyl)pyrrolidin-2-one: A similar compound with a chlorine atom instead of bromine.
4-(2-Fluorophenyl)pyrrolidin-2-one: A fluorine-substituted analogue.
The uniqueness of this compound lies in its bromine substitution, which can influence its reactivity, binding affinity, and biological activity compared to its analogues .
Properties
IUPAC Name |
4-(2-bromophenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGRERPJWBLZCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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